2,4-Heptadecadiynoic Acid

Vue d'ensemble

Description

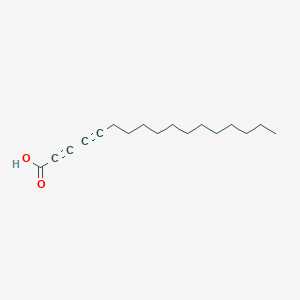

2,4-Heptadecadiynoic Acid is a chemical compound with the molecular formula C17H26O2 . It has an average mass of 262.387 Da and a monoisotopic mass of 262.193268 Da . The systematic name for this compound is 2,4-Heptadecadiynoic acid .

Molecular Structure Analysis

The molecular structure of 2,4-Heptadecadiynoic Acid consists of 17 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The compound has a structure that includes a long carbon chain with two triple bonds and a carboxylic acid group at one end .Chemical Reactions Analysis

2,4-Heptadecadiynoic Acid is sensitive to heat and light, and it can easily polymerize under these conditions . This suggests that it might participate in polymerization reactions when exposed to such conditions.Physical And Chemical Properties Analysis

2,4-Heptadecadiynoic Acid has a density of 1.0±0.1 g/cm³ and a boiling point of 390.1±25.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.9 mmHg at 25°C, and it has an enthalpy of vaporization of 70.2±6.0 kJ/mol . The compound also has a flash point of 203.9±19.7 °C .Applications De Recherche Scientifique

Toxicology and Environmental Impact

Toxicology and Mutagenicity : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Heptadecadiynoic Acid, has advanced, focusing on its toxicity and mutagenicity. The USA leads in publication and research, with a strong emphasis on occupational risk, neurotoxicity, and herbicide resistance. The studies often utilize molecular biology techniques, particularly gene expression analysis (Zuanazzi, Ghisi, & Oliveira, 2020).

Photolithography and Sensing Applications : The hydrogen-bonding complexes of diacetylene derivatives, including 4,6-heptadecadiynoic acid, have been used to create high-quality thin films for photopolymerization. These films have applications in photolithography and sensor development, detecting changes in organic solvents and gases (Wu, Shi, Zhang, & Bubeck, 2009).

Water Pollution and Remediation : The herbicide 2,4-D, related to 2,4-Heptadecadiynoic Acid, is known for its water contamination potential. Studies have focused on developing efficient methods for its removal from contaminated water sources, emphasizing the urgent need for more effective remediation techniques (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Molecular Action and Biological Effects

Molecular Action as Herbicide : 2,4-D, structurally related to 2,4-Heptadecadiynoic Acid, is a selective herbicide mimicking natural auxin. Its molecular action has been elucidated, highlighting abnormal growth and plant death in susceptible dicots, with a focus on auxin receptors, transport carriers, and phytohormone cross-talk (Song, 2014).

Reactivity and Degradation Studies : Studies on nickel oxide's reactivity with 2,4-D reveal significant improvement in degradation and mineralization when reacting with ozone. This research sheds light on the potential catalytic roles of metal oxides in environmental remediation (Rodríguez et al., 2013).

Plant Metabolism : Investigations into the metabolism of radioactive 2,4-D in plants have provided insights into the translocation and detoxification mechanisms in plants, contributing to our understanding of how plants metabolize synthetic compounds (Jaworski, Fang, & Freed, 1955).

Advanced Material Applications

- Synthesis and Polymerization : Research into the synthesis and polymerization of diacetylenes, including 2,4-Heptadecadiynoic Acid derivatives, provides insights into the creation of polymers with potential applications in material science and technology (Tieke et al., 1977).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,4-Heptadecadiynoic Acid is proteins, specifically myofibrillar proteins . The compound interacts with these proteins, altering their conformation and inducing oxidative degradation .

Mode of Action

2,4-Heptadecadiynoic Acid interacts with its targets, the myofibrillar proteins, through a process that involves altering the conformation of these proteins . This interaction leads to changes in the proteins, specifically inducing oxidative degradation . Additionally, 2,4-Heptadecadiynoic Acid has been found to interact with aluminium, leading to an increase in the fluorescence intensity of the probe .

Biochemical Pathways

The compound affects the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine . These metabolic pathways are crucial for the conformation of myofibrillar proteins . The production of key volatile compounds (VOCs) associated with the overall flavor of myofibrillar proteins might arise from the metabolism of these amino acids .

Pharmacokinetics

Given its molecular structure, it can be inferred that the compound is likely lipophilic, which could influence its absorption, distribution, metabolism, and excretion in the body .

Result of Action

The molecular and cellular effects of 2,4-Heptadecadiynoic Acid’s action primarily involve changes in protein conformation and the induction of oxidative degradation . These changes can affect the overall aroma development of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Heptadecadiynoic Acid. The compound is sensitive to light and heat, and can easily polymerize under these conditions . Therefore, it is recommended to minimize light exposure and store the compound in a darkened place .

Propriétés

IUPAC Name |

heptadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRNAAJGQAFZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639865 | |

| Record name | Heptadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64034-02-2 | |

| Record name | Heptadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Heptadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

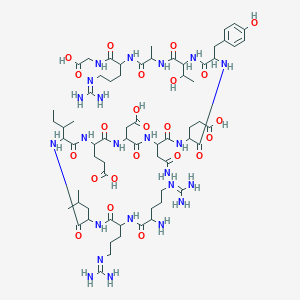

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)